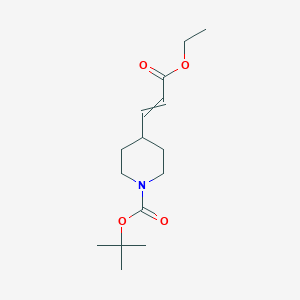
1-Boc-4-(2-Ethoxycarbonylvinyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyridine ring substituted with a t-butyl ester group and an ethoxy-oxopropenyl side chain, making it a versatile molecule for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(2-Ethoxycarbonylvinyl)piperidine typically involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of the t-butyl ester and ethoxy-oxopropenyl groups. One common method involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the t-Butyl Ester Group: This step often involves esterification reactions using t-butyl alcohol and an acid catalyst.
Addition of the Ethoxy-Oxopropenyl Side Chain: This can be done through a condensation reaction with ethyl acetoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
t-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
t-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Boc-4-(2-Ethoxycarbonylvinyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
t-Butyl 4-(3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate: Lacks the ethoxy group, which may affect its reactivity and applications.
Ethyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate: Contains an ethyl ester instead of a t-butyl ester, potentially altering its physical and chemical properties.
Uniqueness
t-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the t-butyl ester and ethoxy-oxopropenyl groups makes it a versatile compound for various synthetic and research purposes.
属性
分子式 |
C15H25NO4 |
|---|---|
分子量 |
283.36 g/mol |
IUPAC 名称 |
tert-butyl 4-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h6-7,12H,5,8-11H2,1-4H3 |
InChI 键 |
XOSLGZABCJLALW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC1CCN(CC1)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


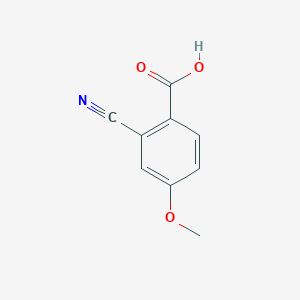
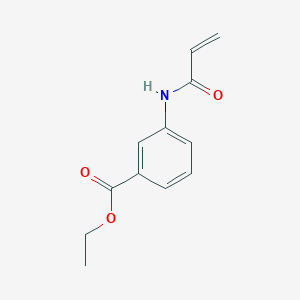

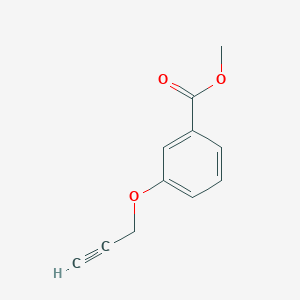
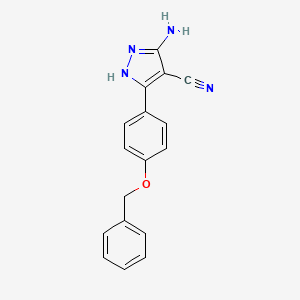
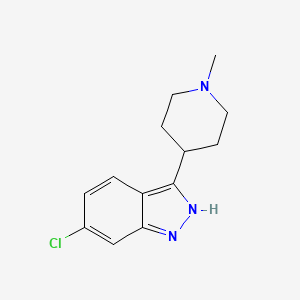
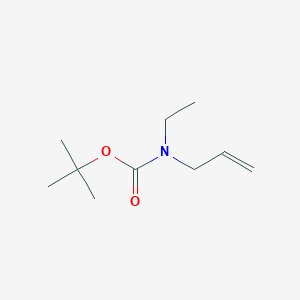
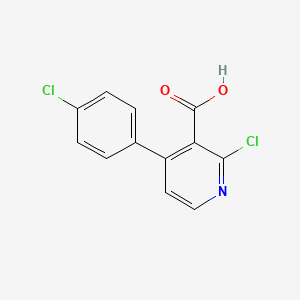
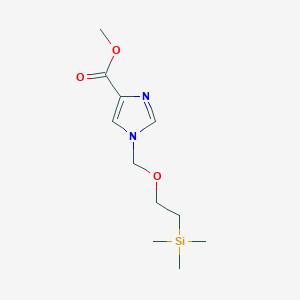
![5,7-Dichloro-6-(2-chloro-6-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B8690383.png)
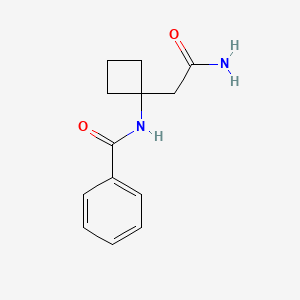
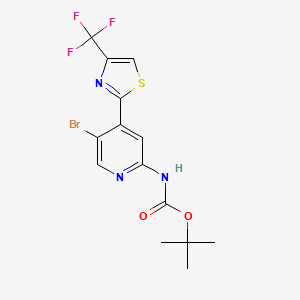
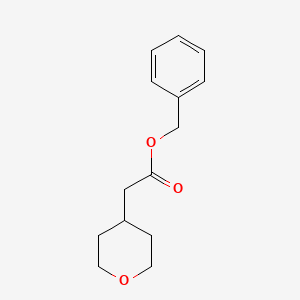
![(1H-Benzo[d]imidazol-2-yl)methyl acetate](/img/structure/B8690407.png)
